molecular formula C11H11FN2O5 B12093946 5'-O-Acetyl-2',3'-dideoxy-2',3'-didehydro-5-fluoro-uridine

5'-O-Acetyl-2',3'-dideoxy-2',3'-didehydro-5-fluoro-uridine

Cat. No.: B12093946
M. Wt: 270.21 g/mol
InChI Key: KMQULMAOYWPJKG-UHFFFAOYSA-N
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Description

5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .

Preparation Methods

The preparation of 5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine involves several synthetic routes and reaction conditions. One common method includes the acetylation of 2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine. The reaction conditions typically involve the use of acetic anhydride in the presence of a base such as pyridine . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine undergoes various types of chemical reactions, including:

Scientific Research Applications

5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets specific molecular pathways involved in cell cycle regulation and DNA repair, leading to the death of cancer cells .

Comparison with Similar Compounds

5’-O-Acetyl-2’,3’-dideoxy-2’,3’-didehydro-5-fluoro-uridine is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

Properties

IUPAC Name

[5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O5/c1-6(15)18-5-7-2-3-9(19-7)14-4-8(12)10(16)13-11(14)17/h2-4,7,9H,5H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQULMAOYWPJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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